2-iodo-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
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Overview
Description
2-iodo-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide is a complex organic compound that features a benzamide core with an iodine atom and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide typically involves the following steps:
Formation of Pyrrolidine-2-carbaldehyde: This intermediate is formed in situ through a series of reactions starting from N-substituted piperidines.
Carboxylic Acid Formation and Decarboxylation: The pyrrolidine-2-carbaldehyde undergoes oxidation to form a carboxylic acid, which is then decarboxylated.
Iodination and Aromatization: The final steps involve the iodination of the intermediate and subsequent aromatization to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-iodo-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its biological activity, including potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-iodo-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.
3-iodopyrroles: Compounds that share the iodine substitution but differ in the core structure.
Indole Derivatives: These compounds have a similar aromatic system and are studied for their diverse biological activities.
Uniqueness
2-iodo-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its iodine atom and pyrrolidine ring make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
2-iodo-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O2/c19-15-9-3-1-7-13(15)17(22)20-16-10-4-2-8-14(16)18(23)21-11-5-6-12-21/h1-4,7-10H,5-6,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOAQPGXVLMOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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